molecular formula C10H8BrF3N4 B15219081 2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine

2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B15219081
M. Wt: 321.10 g/mol
InChI Key: MKYYSPFHJQBNMG-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound with the molecular formula C10H8BrF3N4. This compound is notable for its unique structure, which includes a bromine atom, a trifluoropropyl group, and a triazole ring attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the bromination of 2,6-dichloropyridine to form 2-bromo-6-chloropyridine. This intermediate is then reacted with 4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group and triazole ring are believed to play crucial roles in its biological activity by interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Bromo-6-(4-(1,1,1-trifluoropropan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine lies in its trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, making it a valuable building block in the synthesis of new molecules with potential therapeutic applications .

Properties

Molecular Formula

C10H8BrF3N4

Molecular Weight

321.10 g/mol

IUPAC Name

2-bromo-6-[4-(1,1,1-trifluoropropan-2-yl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C10H8BrF3N4/c1-6(10(12,13)14)18-5-15-17-9(18)7-3-2-4-8(11)16-7/h2-6H,1H3

InChI Key

MKYYSPFHJQBNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br

Origin of Product

United States

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